molecular formula C10H6F3NO2 B3124211 4-(trifluoromethyl)-1H-indole-2-carboxylic Acid CAS No. 317-59-9

4-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Cat. No.: B3124211
CAS No.: 317-59-9
M. Wt: 229.15 g/mol
InChI Key: MOVKDRSEEJWXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is a compound that belongs to the class of organofluorine compounds, characterized by the presence of a trifluoromethyl group (-CF₃).

Scientific Research Applications

4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its application. For example, triflusal, a chemically-related molecule to acetylsalicylic acid, irreversibly inhibits cycloxygenase-1 (COX-1) in platelets .

Safety and Hazards

Trifluoromethyl-containing compounds can pose various safety hazards. For example, 4-(Trifluoromethyl)hydrocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research on trifluoromethyl-containing compounds are promising. There is a growing interest in the incorporation of a trifluoromethyl group into organic motifs, and this area has seen enormous growth over the past decade . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of indole derivatives with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under the influence of a catalyst .

Industrial Production Methods: Industrial production methods often utilize scalable and cost-effective processes. For instance, the reaction of indole with trifluoromethylating agents in the presence of a base and a suitable solvent can yield the desired product with high efficiency. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Trifluoromethylbenzoic Acid: Shares the trifluoromethyl group but differs in the core structure.

    Trifluoromethylpyridine: Contains a pyridine ring instead of an indole ring.

    Trifluoromethylphenylacetic Acid: Similar functional group but different backbone.

Uniqueness: 4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-5(6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVKDRSEEJWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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